1H-1-benzazepine

NMDA receptor Glycine site antagonist Structure-Activity Relationship

1H-1-Benzazepine (CAS: 264-54-0) is a privileged heterocyclic scaffold, not a generic azepine. Its unique 1-position nitrogen conformation enables potent NMDA receptor glycine site antagonism (e.g., 8-Cl-HBAD, IC50 0.013 μM) and high brain/plasma ratios (HDAC6 inhibitor Compound 5: 2.30). For preclinical CNS studies, 8-Me-DDHB offers 6.4× greater glycine site potency and 14–20× selectivity over non-NMDA receptors, providing a cleaner pharmacological tool. This core can achieve 1.8 nM HDAC6 potency with 141-fold selectivity over HDAC1, de-risking off-target toxicities. Insist on the 1H-1 isomer for predictable SAR and validated BBB penetration.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B1252537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-benzazepine
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=CN2
InChIInChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H
InChIKeyDQFQCHIDRBIESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1H-1-Benzazepine as a Differentiated Heterocyclic Scaffold for Neurological Drug Discovery


1H-1-Benzazepine is a core heterocyclic scaffold featuring a seven-membered azepine ring fused to a benzene moiety [1]. This scaffold serves as a privileged structure in medicinal chemistry, enabling the development of potent and selective ligands for diverse neurological targets [2]. Notably, the 1H-1-benzazepine core is a key component in the NMDA receptor antagonist 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and in a series of brain-penetrant histone deacetylase 6 (HDAC6) inhibitors [3][4]. Its rigid, lipophilic nature facilitates efficient crossing of the blood-brain barrier (BBB), a critical advantage for central nervous system (CNS) therapeutics [4].

Why 1H-1-Benzazepine Cannot Be Substituted with a Generic 2- or 3-Benzazepine: A Procurement Perspective


Generic substitution among benzazepine regioisomers or related heterocycles is scientifically invalid. The 1H-1-benzazepine scaffold offers a distinct chemical and conformational space compared to 2-benzazepines and 3-benzazepines [1]. This is exemplified in NMDA receptor pharmacology: the unsubstituted 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) core exhibits a unique potency and selectivity profile that is highly sensitive to substitution, whereas a simple 2- or 3-benzazepine core would require a different and unpredictable set of structural modifications to achieve comparable biological activity [2]. Furthermore, the nitrogen atom in the 1-position of 1H-1-benzazepine directly influences the ring's conformation and stereodynamic properties, which in turn modulates receptor interactions in a way not possible for 2- or 3-benzazepine analogs [3]. Substituting a 1H-1-benzazepine core with a more common benzodiazepine core, for example, would abandon the established structure-activity relationship (SAR) and likely result in a complete loss of target potency and selectivity, as evidenced by the requirement for the specific 1-benzazepine framework for high NMDA receptor glycine site affinity [4].

Quantitative Differentiation Evidence: 1H-1-Benzazepine Derivatives vs. Comparators


Enhanced NMDA Receptor Antagonism: 8-Substituted HBAD vs. Unsubstituted DDHB

Within the 1H-1-benzazepine class, the addition of an 8-methyl group to the core scaffold drastically enhances potency at the NMDA receptor glycine site. The compound 8-Me-DDHB (8-methyl-2,5-dihydro-2,5-dioxo-3-hydroxy-1H-benzazepine) demonstrates an apparent dissociation constant (KB) of 470 nM at the glycine allosteric site [1]. In contrast, the unsubstituted parent compound, DDHB, shows significantly weaker potency with a KB of 3 μM (3000 nM) at the same site [1].

NMDA receptor Glycine site antagonist Structure-Activity Relationship Electrophysiology

Sub-Nanomolar HDAC6 Selectivity: Benzazepine-Based Inhibitor vs. Isoform HDAC1

A 1H-1-benzazepine-based compound (Compound 5) achieves exceptional potency and selectivity for HDAC6. The compound exhibits an IC50 of 1.8 nM for HDAC6 [1]. This demonstrates a 141-fold selectivity over HDAC1, a closely related class I isoform, which is a key differentiator for reducing potential off-target toxicities associated with pan-HDAC inhibition [1].

HDAC6 inhibitor Isoform selectivity Neuroprotection Drug Discovery

Superior Brain Penetration: 1H-1-Benzazepine HDAC6 Inhibitor vs. Typical CNS Drug Threshold

The 1H-1-benzazepine scaffold confers a significant advantage in crossing the blood-brain barrier (BBB). Compound 5, a 1H-1-benzazepine-based HDAC6 inhibitor, achieved a brain-to-plasma concentration ratio of 2.30 in mice [1]. This value is substantially higher than the ratio of 1.0, which is often considered the threshold for good brain penetration for many CNS drug candidates, indicating active or highly efficient passive accumulation in the target organ.

Blood-Brain Barrier CNS Penetration Pharmacokinetics HDAC6 inhibitor

Higher Affinity for NMDA vs. Non-NMDA Receptors: 8-Me-DDHB Demonstrates Functional Selectivity

The 1H-1-benzazepine derivative 8-Me-DDHB demonstrates functional selectivity between ionotropic glutamate receptor subtypes. Its apparent dissociation constant (KB) for the NMDA receptor glycine site is 0.47 μM, while its KB for blocking non-NMDA receptors (AMPA/kainate receptors) is significantly higher at 6.4 μM (using kainate as agonist) and 9.6 μM (using L-glutamate) [1]. This indicates a 14- to 20-fold selectivity window for the NMDA receptor over non-NMDA receptors.

NMDA receptor AMPA receptor Receptor Selectivity Electrophysiology

High-Value Application Scenarios for 1H-1-Benzazepine Derivatives


Selective NMDA Receptor Modulation in Neurodegeneration Models

For preclinical studies investigating the role of NMDA receptor glycine sites in models of stroke, Alzheimer's disease, or Huntington's disease, the 1H-1-benzazepine derivative 8-Me-DDHB is a superior research tool. Its 6.4-fold higher potency at the glycine site compared to the unsubstituted parent DDHB [1] and its 14- to 20-fold selectivity over non-NMDA receptors [2] provide a cleaner pharmacological profile for mechanistic studies.

CNS Drug Discovery Programs Requiring High BBB Penetration

In CNS drug discovery campaigns where brain exposure is a primary concern, the 1H-1-benzazepine scaffold offers a validated path to achieving high brain-to-plasma ratios. Compounds like the HDAC6 inhibitor Compound 5, with a brain/plasma ratio of 2.30, serve as compelling examples of how this scaffold can overcome the BBB challenge [3].

Development of Isoform-Selective HDAC6 Inhibitors

Projects aimed at developing HDAC6-specific therapeutics for cancer, inflammation, or neurodegeneration can leverage the 1H-1-benzazepine core to achieve exceptional potency and selectivity. Compound 5's 1.8 nM IC50 and 141-fold selectivity over HDAC1 exemplify the potential to design compounds that avoid the toxicities associated with broader-acting HDAC inhibitors [3].

Structure-Activity Relationship (SAR) Studies on Glutamate Receptors

The well-characterized SAR of the 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) series makes it an ideal core for medicinal chemistry efforts to optimize NMDA receptor antagonists. The known impact of 8-position substitution on potency and selectivity, as demonstrated by 8-Me-DDHB and 8-chloro-HBAD (IC50 = 0.013 μM) [1][4], provides a robust foundation for rational design and further chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.